4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid
Description
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring a methyl group at the 1-position, an iodine atom at the 4-position, and dicarboxylic acid moieties at the 3- and 5-positions. Its dicarboxylic acid groups enhance metal-binding capabilities, making it relevant in coordination polymer synthesis and catalysis .
Properties
Molecular Formula |
C6H5IN2O4 |
|---|---|
Molecular Weight |
296.02 g/mol |
IUPAC Name |
4-iodo-1-methylpyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H5IN2O4/c1-9-4(6(12)13)2(7)3(8-9)5(10)11/h1H3,(H,10,11)(H,12,13) |
InChI Key |
MUWLPASDLVIRHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole tricarboxylic acids.
Substitution: The iodine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, nucleophiles for substitution, and various catalysts for cyclization reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include pyrazole derivatives with different functional groups, such as tricarboxylic acids and substituted pyrazoles .
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alcohol dehydrogenase by binding to the active site and preventing substrate conversion . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazole Dicarboxylic Acid Derivatives
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid (CAS 159427-77-7)
- Structure : Methyl (1-position), nitro (4-position), dicarboxylic acid (3,5-positions).
- Key Differences : The nitro group is a strong electron-withdrawing substituent, contrasting with the electron-deficient yet bulky iodine in the target compound. This difference impacts redox behavior and stability.
- Applications : Nitro groups often enhance explosive or energetic material properties, whereas iodine may favor halogen-bonding interactions in crystal engineering .
Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate
- Structure: Ethyl ester groups (3,5-positions), amino (4-position), 3-chlorophenyl (1-position).
- Key Differences: Ester groups reduce acidity compared to carboxylic acids, altering solubility and metal-binding capacity.
1H-Pyrazole-3,5-dicarboxylic Acid (Unsubstituted Core)
Heterocyclic Dicarboxylic Acids Beyond Pyrazole
Imidazole-4,5-dicarboxylic Acid Derivatives
- Structure : Imidazole core with dicarboxylic acids at 4,5-positions.
- Key Differences: Imidazole’s N-heteroatoms create a stronger N,O-donor system for metal coordination compared to pyrazole. Derivatives like 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid exhibit diverse pharmacological activities, suggesting that pyrazole analogs may similarly modulate biological targets but with distinct potency .
Pyrrole-2,5-dicarboxylic Acid Derivatives
- Structure : Pyrrole core with dicarboxylic acids at 2,5-positions.
- Key Differences : Pyrrole’s aromaticity and electron-rich nature contrast with pyrazole’s weaker aromaticity. Compounds like 1H-pyrrole-2,5-dicarboxylic acid demonstrate anti-inflammatory effects via ERK/JNK pathways, hinting that pyrazole analogs could share mechanistic pathways but differ in bioavailability due to iodine’s hydrophobicity .
Physicochemical and Functional Properties
Solubility and Acidity
Coordination Chemistry
- Lanthanide Binding : 1H-Pyrazole-3,5-dicarboxylic acid forms stable coordination polymers with lanthanides. The methyl and iodine groups in the target compound may restrict coordination modes but enhance selectivity for specific metal ions .
- Halogen Bonding: The iodine atom can engage in halogen bonding, a feature absent in nitro- or amino-substituted analogs, offering unique crystal-packing advantages .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
